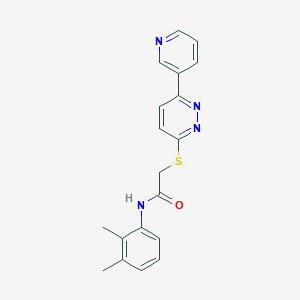

1-((3-(4-(benzyloxy)phényl)-1,2,4-oxadiazol-5-yl)méthyl)-3-éthylquinazoline-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

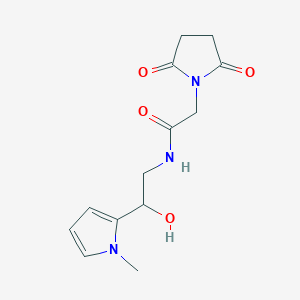

1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O4 and its molecular weight is 454.486. The purity is usually 95%.

BenchChem offers high-quality 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Les dérivés de la benzyloxyphénylquinazolinone ont montré un potentiel en tant qu'agents anticancéreux. Les chercheurs ont exploré leurs effets sur les lignées cellulaires cancéreuses, notamment le cancer du sein, le cancer du poumon et la leucémie. Ces composés peuvent inhiber la prolifération cellulaire, induire l'apoptose et interférer avec les voies de signalisation liées à la croissance tumorale .

- Certains dérivés de la quinazolinone, y compris les benzyloxyphénylquinazolinones, présentent des propriétés antimicrobiennes. Ces composés ont été testés contre diverses souches de micro-organismes, ce qui en fait des candidats prometteurs pour lutter contre les infections .

- Les dérivés de la quinazolinone agissent souvent comme des inhibiteurs de kinase. Les benzyloxyphénylquinazolinones pourraient cibler des kinases spécifiques impliquées dans les voies pathologiques, telles que les kinases du récepteur du facteur de croissance épidermique (EGFR). Ces inhibiteurs peuvent avoir des applications en thérapie anticancéreuse et dans d'autres maladies .

Agents anticancéreux

Activité antimicrobienne

Inhibiteurs de kinase

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is synthesized from 4-(benzyloxy)aniline and ethyl chloroformate. The second intermediate is 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-1-carboxylic acid, which is synthesized from ethyl anthranilate and ethyl chloroformate. These two intermediates are then coupled using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.", "Starting Materials": [ "4-(benzyloxy)aniline", "ethyl chloroformate", "ethyl anthranilate", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)" ], "Reaction": [ "Synthesis of 3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazole-5-carboxylic acid:", "- Dissolve 4-(benzyloxy)aniline (1.0 equiv) in dry dichloromethane (DCM) and cool to 0°C.", "- Add ethyl chloroformate (1.1 equiv) dropwise to the reaction mixture and stir for 1 hour at 0°C.", "- Add triethylamine (TEA) (1.1 equiv) to the reaction mixture and stir for an additional 30 minutes at 0°C.", "- Add water to the reaction mixture and extract with DCM.", "- Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "- Purify the crude product by column chromatography to obtain 3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazole-5-carboxylic acid.", "Synthesis of 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-1-carboxylic acid:", "- Dissolve ethyl anthranilate (1.0 equiv) in dry DCM and cool to 0°C.", "- Add ethyl chloroformate (1.1 equiv) dropwise to the reaction mixture and stir for 1 hour at 0°C.", "- Add TEA (1.1 equiv) to the reaction mixture and stir for an additional 30 minutes at 0°C.", "- Add water to the reaction mixture and extract with DCM.", "- Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "- Purify the crude product by column chromatography to obtain 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-1-carboxylic acid.", "Coupling of the two intermediates to form the final product:", "- Dissolve 3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazole-5-carboxylic acid (1.0 equiv) and 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-1-carboxylic acid (1.1 equiv) in dry DCM.", "- Add DCC (1.1 equiv) and DMAP (0.1 equiv) to the reaction mixture and stir for 4 hours at room temperature.", "- Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "- Evaporate the solvent and purify the crude product by column chromatography to obtain 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione." ] } | |

Numéro CAS |

1206999-67-8 |

Formule moléculaire |

C26H22N4O4 |

Poids moléculaire |

454.486 |

Nom IUPAC |

3-ethyl-1-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |

InChI |

InChI=1S/C26H22N4O4/c1-2-29-25(31)21-10-6-7-11-22(21)30(26(29)32)16-23-27-24(28-34-23)19-12-14-20(15-13-19)33-17-18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3 |

Clé InChI |

DPSPZQLHTZZCOQ-UHFFFAOYSA-N |

SMILES |

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(3-Chloropyridin-4-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2509789.png)

![N-[2-Methyl-1-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]prop-2-enamide](/img/structure/B2509792.png)

![1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B2509795.png)

![2-(2-furyl)-5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2509804.png)

![4-(2-((6-Ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2509805.png)

![N-[4-[2-(Methylsulfonylmethyl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2509807.png)